Cas no 1018142-14-7 (ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate)
![ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate structure](https://ja.kuujia.com/scimg/cas/1018142-14-7x500.png)
ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate 化学的及び物理的性質
名前と識別子
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- ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate
- Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- 1018142-14-7
- STK351894
- AKOS005167598
- ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Ethyl2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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- インチ: InChI=1S/C17H18F3N3O2/c1-2-25-13(24)8-23-16-14(15(22-23)10-5-6-10)11(17(18,19)20)7-12(21-16)9-3-4-9/h7,9-10H,2-6,8H2,1H3
- InChIKey: ZYRLMGUCOMLRNN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 353.135111g/mol
- どういたいしつりょう: 353.135111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 57Ų
- ぶんしりょう: 353.34g/mol
ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A762120-1g |
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
1018142-14-7 | 97% | 1g |
$237.0 | 2024-04-26 | |
Chemenu | CM287264-5g |
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
1018142-14-7 | 95+% | 5g |
$664 | 2021-08-18 | |
Ambeed | A762120-5g |
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
1018142-14-7 | 97% | 5g |
$710.0 | 2024-04-26 | |
Chemenu | CM287264-5g |
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
1018142-14-7 | 95%+ | 5g |
$781 | 2023-02-19 | |
Chemenu | CM287264-10g |
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
1018142-14-7 | 95+% | 10g |
$1117 | 2021-08-18 | |
Chemenu | CM287264-1g |
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
1018142-14-7 | 95%+ | 1g |
$261 | 2023-02-19 |
ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetateに関する追加情報
Introduction to Ethyl [3,6-Dicyclopropyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-1-yl]Acetate (CAS No. 1018142-14-7)
Ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (CAS No. 1018142-14-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold that has been extensively studied for its pharmacological properties.
The molecular structure of ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate incorporates several key functional groups that contribute to its chemical reactivity and biological significance. The presence of two cyclopropyl groups at the 3 and 6 positions enhances the steric bulk of the molecule, which can influence its binding affinity and selectivity towards biological targets. Additionally, the trifluoromethyl group at the 4-position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and potentially enhance its bioavailability.
The acetate moiety at the 1-position serves as a leaving group in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. The pyrazolo[3,4-b]pyridine core is known for its ability to interact with a wide range of biological targets, including enzymes and receptors involved in various disease pathways. This structural motif has been explored in the development of drugs targeting cancer, inflammation, and infectious diseases.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate represents a promising candidate for further investigation due to its unique structural features and potential biological activities. Researchers have been particularly interested in its potential as an inhibitor of kinases and other enzymes implicated in cancer progression.
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can exhibit potent inhibitory effects on various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). The cyclopropyl groups in ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate are believed to contribute to its binding affinity by forming specific interactions with the active sites of these enzymes. Additionally, the trifluoromethyl group may enhance metabolic stability and improve pharmacokinetic properties.
The compound's potential as an anti-cancer agent has been further supported by computational studies that predict favorable binding interactions with target proteins. Molecular docking simulations have shown that ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can bind to key residues in kinase domains, potentially disrupting signaling pathways involved in tumor growth and survival.
Furthermore, the synthesis of this compound has been optimized for scalability and efficiency, making it feasible for large-scale production and further preclinical studies. The use of modern synthetic techniques has allowed researchers to introduce modifications at specific positions within the molecule without compromising its overall structure and activity.
The pharmacological profile of ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is still under investigation, but preliminary findings suggest that it may have therapeutic potential in treating various diseases. Its ability to interact with multiple biological targets makes it a valuable scaffold for developing multi-target drugs that can address complex pathologies.
In conclusion, ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (CAS No. 1018142-14-7) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in discovering new treatments for human diseases.
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